molecular formula C21H20N2O4 B5034702 N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]butanamide

N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]butanamide

Cat. No.: B5034702
M. Wt: 364.4 g/mol
InChI Key: FMXVMBNLDNNXGX-UHFFFAOYSA-N
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Description

N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]butanamide is a complex organic compound that features a naphthalene ring system and a nitrophenyl group

Preparation Methods

The synthesis of N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]butanamide typically involves multi-component reactions. One common method includes the condensation of β-naphthol, an aldehyde, and a suitable amine under catalytic conditions. For instance, ammonium acetate can be used as a catalyst in a one-pot synthesis approach, which is efficient and yields high purity products . Industrial production methods may involve similar multi-component reactions but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the compound’s quality.

Chemical Reactions Analysis

N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]butanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly on the naphthalene ring. Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]butanamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]butanamide exerts its effects involves interactions with various molecular targets. For instance, the compound can act as a free radical scavenger, neutralizing reactive oxygen species through hydrogen atom transfer and sequential proton loss electron transfer mechanisms . These interactions are crucial in preventing oxidative stress and related cellular damage.

Comparison with Similar Compounds

N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]butanamide can be compared with other similar compounds such as:

Properties

IUPAC Name

N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-2-5-19(25)22-21(15-8-11-16(12-9-15)23(26)27)20-17-7-4-3-6-14(17)10-13-18(20)24/h3-4,6-13,21,24H,2,5H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXVMBNLDNNXGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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